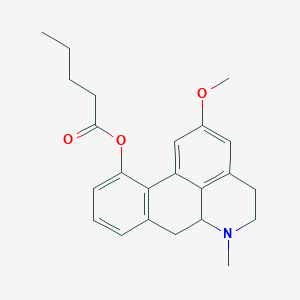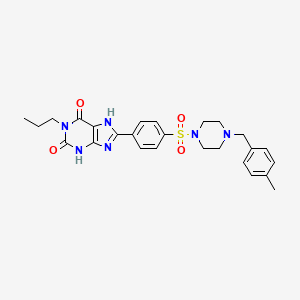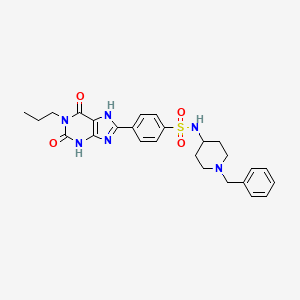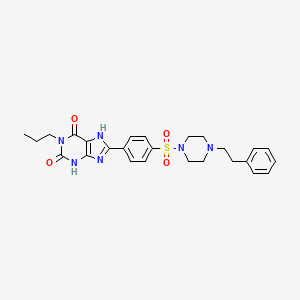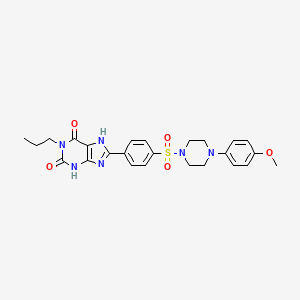
8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione is a complex organic compound that features a piperazine ring, a sulfonyl group, and a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and the attachment of the purine moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in the modification of the piperazine ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
8-(4-(4-(4-メトキシフェニル)ピペラジン-1-スルホニル)フェニル)-1-プロピル-3,7-ジヒドロプリン-2,6-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 ピペラジン環とスルホニル基は、これらの標的への結合に重要な役割を果たし、それらの活性を調節し、目的の生物学的効果をもたらします .
6. 類似の化合物との比較
類似の化合物
イマチニブ: がん治療に使用されるチロシンキナーゼ阻害剤。
シルデナフィル: 勃起不全の治療に使用されるホスホジエステラーゼ阻害剤。
クエチアピン: 統合失調症や双極性障害の治療に使用される抗精神病薬。
独自性
8-(4-(4-(4-メトキシフェニル)ピペラジン-1-スルホニル)フェニル)-1-プロピル-3,7-ジヒドロプリン-2,6-ジオンは、独自の機能基の組み合わせにより、独特の化学的および生物学的特性を付与されます。 複数の分子標的と相互作用する能力により、医薬品化学において用途の広い化合物となっています .
類似化合物との比較
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
Sildenafil: A phosphodiesterase inhibitor used to treat erectile dysfunction.
Quetiapine: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
8-(4-(4-(4-Methoxyphenyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
特性
分子式 |
C25H28N6O5S |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
8-[4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C25H28N6O5S/c1-3-12-31-24(32)21-23(28-25(31)33)27-22(26-21)17-4-10-20(11-5-17)37(34,35)30-15-13-29(14-16-30)18-6-8-19(36-2)9-7-18/h4-11H,3,12-16H2,1-2H3,(H,26,27)(H,28,33) |
InChIキー |
YOEBEGRTAQZAOC-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


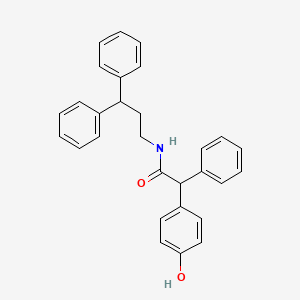
![4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B10793058.png)
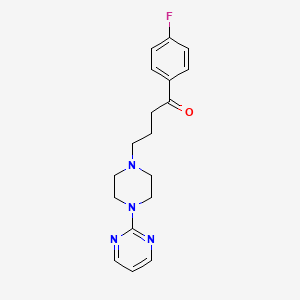
![1-(4-Fluorophenyl)-4-(3-hydroxy-3-phenyl-8-aza-bicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B10793072.png)
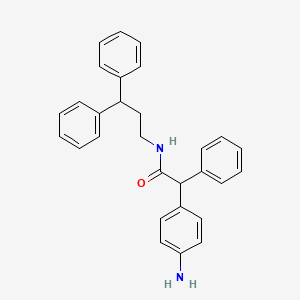
![2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793075.png)




